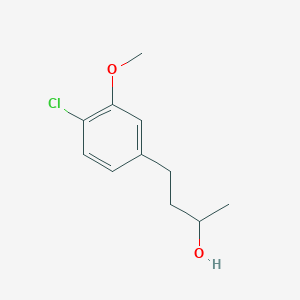
4-(4-Chloro-3-methoxyphenyl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-3-methoxyphenyl)butan-2-ol is an organic compound with the molecular formula C11H15ClO2 It is a derivative of butanol, featuring a chloro and methoxy substituent on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-methoxyphenyl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methoxybenzaldehyde with a Grignard reagent, followed by reduction. The reaction conditions typically include:
Reagents: 4-chloro-3-methoxybenzaldehyde, Grignard reagent (e.g., methylmagnesium bromide), reducing agent (e.g., lithium aluminum hydride)
Solvents: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Reflux conditions for the Grignard reaction, followed by cooling for the reduction step
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production.
化学反応の分析
Types of Reactions
4-(4-Chloro-3-methoxyphenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be reduced to form alcohols or alkanes using reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid
Reduction: Sodium borohydride in methanol, hydrogen gas with palladium on carbon
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide)
Major Products
Oxidation: Corresponding ketones or aldehydes
Reduction: Alcohols or alkanes
Substitution: Substituted phenylbutanols
科学的研究の応用
4-(4-Chloro-3-methoxyphenyl)butan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
作用機序
The mechanism of action of 4-(4-Chloro-3-methoxyphenyl)butan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets through its functional groups. The chloro and methoxy substituents can influence its binding affinity and specificity towards enzymes or receptors. The exact molecular pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
4-(4-Hydroxy-3-methoxyphenyl)butan-2-one:
4-(4-Methoxyphenyl)butan-2-one: Lacks the chloro substituent, making it less reactive in certain chemical reactions.
Uniqueness
4-(4-Chloro-3-methoxyphenyl)butan-2-ol is unique due to the presence of both chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The chloro group can participate in substitution reactions, while the methoxy group can enhance its solubility and stability.
特性
分子式 |
C11H15ClO2 |
|---|---|
分子量 |
214.69 g/mol |
IUPAC名 |
4-(4-chloro-3-methoxyphenyl)butan-2-ol |
InChI |
InChI=1S/C11H15ClO2/c1-8(13)3-4-9-5-6-10(12)11(7-9)14-2/h5-8,13H,3-4H2,1-2H3 |
InChIキー |
NRZYVDFITREFLY-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC(=C(C=C1)Cl)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B13529492.png)
![(1R,5S)-Bicyclo[3.2.1]octan-3-One](/img/structure/B13529500.png)

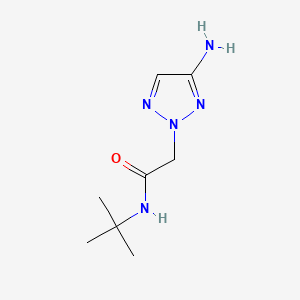
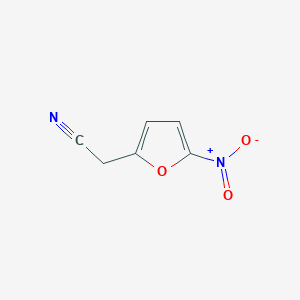

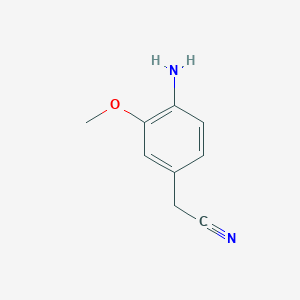
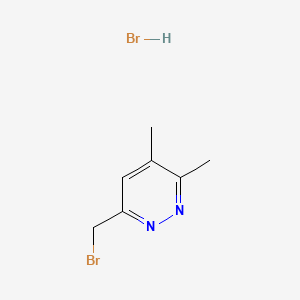


![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)



